Phenyl 1H-imidazole-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl imidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(12-7-6-11-8-12)14-9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKIXOOCJJCFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299729 | |
| Record name | Phenyl 1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30746-56-6 | |
| Record name | Phenyl 1H-imidazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30746-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Phenyl 1h Imidazole 1 Carboxylate and Its Analogues
Strategic Approaches to Imidazole (B134444) Ring Construction
The formation of the imidazole ring is a foundational step in the synthesis of the target compound and its derivatives. Contemporary methods have moved towards high-efficiency reactions that allow for the construction of complex and highly substituted imidazole cores.
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and atom-economical strategy for assembling the five-membered imidazole ring. acs.org These methods involve the reaction of a three-atom component with a two-atom component to form the heterocyclic core.
A notable approach involves the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction proceeds through a base-induced cycloaddition between TosMIC and an aldimine, which can be formed in situ from an aldehyde and an amine. nih.gov This methodology is versatile and has been applied to the synthesis of 1,4,5-trisubstituted imidazoles. nih.gov Another strategy employs the [3+2] cycloaddition of vinyl azides with amidines, which can proceed under catalyst-free conditions to produce 2,4-disubstituted imidazoles with a high tolerance for various functional groups. acs.org
Further variations include copper-catalyzed [3+2] cycloaddition reactions that offer high regioselectivity. acs.org Additionally, the reaction of azomethine ylide precursors with benzonitriles in the presence of a catalytic amount of trifluoroacetic acid (TFA) can form imidazolines, which are then oxidized to the corresponding imidazoles. thieme-connect.com The synthesis of specific ester-substituted imidazoles, which are direct precursors to compounds like Phenyl 1H-imidazole-1-carboxylate, can be achieved through the cycloaddition of ethyl isocyanoacetate with imidoyl chlorides. nih.gov
| Cycloaddition Type | Key Reagents | Typical Product | Reference |
|---|---|---|---|
| van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldimine | 1,4,5-trisubstituted imidazoles | nih.gov |
| Azide-Amidine Cyclization | Vinyl azide, Benzamidine | 2,4-disubstituted imidazoles | acs.org |
| Isocyanoacetate Cycloaddition | Ethyl isocyanoacetate, Imidoyl chloride | 1,5-diaryl-1H-imidazole-4-carboxylates | nih.gov |
| Azomethine Ylide Cycloaddition | Azomethine ylide precursor, Benzonitrile | Imidazolines (oxidized to imidazoles) | thieme-connect.com |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps. researchgate.net The Debus–Radziszewski imidazole synthesis is a classic example of an MCR, involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to yield substituted imidazoles. wikipedia.org
Modern MCRs have expanded upon this foundation, enabling the synthesis of a wide array of imidazole derivatives with high structural diversity. researchgate.netacs.org For instance, an acid-promoted, metal-free MCR has been developed for the construction of tri- and tetrasubstituted imidazoles from an internal alkyne, an aldehyde, and an aniline in one pot. acs.org Catalysts such as erbium triflate can facilitate MCRs between α-azido chalcones, aryl aldehydes, and anilines to produce highly substituted imidazoles in excellent yields. organic-chemistry.org The use of green solvents and conditions, such as lemon juice as a natural acid catalyst in an aqueous medium, aligns MCRs with the principles of sustainable chemistry. researchgate.net These one-pot syntheses are instrumental in rapidly building libraries of compounds for biological screening and drug discovery. researchgate.net
| Reaction Name/Type | Components | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Debus–Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia/amine | Typically thermal | Classic MCR for imidazole synthesis | wikipedia.org |
| Acid-Promoted MCR | Internal alkyne, aldehyde, aniline, NH4OAc | Pivalic acid, DMSO/H2O, 140 °C | Metal-free synthesis of diverse imidazoles | acs.org |
| Erbium Triflate-Catalyzed MCR | α-azido chalcones, aryl aldehydes, anilines | Erbium triflate | Excellent yields for highly substituted imidazoles | organic-chemistry.org |
| Benzoic Acid-Catalyzed MCR | Vinyl azides, aromatic aldehydes, aromatic amines | Benzoic acid | Metal-free conditions, high functional group compatibility | organic-chemistry.org |
Controlling the position of substituents on the imidazole ring is crucial for tailoring the properties of the final molecule. Regioselective synthesis aims to produce a specific isomer over others. A novel method for achieving this involves the reaction of electron-withdrawing group-substituted allenyl sulfonamides with amines. acs.orgnih.gov The regioselectivity in this reaction, yielding either 4- or 5-functionalized imidazoles, is dependent on the substituents present on the nitrogen atoms of the amine. acs.orgnih.govfigshare.com
Another powerful technique for regioselective synthesis involves using aryl-substituted tosylmethyl isocyanide (TosMIC) reagents with imines generated in situ. organic-chemistry.org This one-pot method can selectively provide 1,4,5-trisubstituted or 1,4-disubstituted imidazoles. organic-chemistry.org A short and efficient synthesis of 1,4-disubstituted imidazoles has also been developed that provides products with complete regioselectivity, which is particularly useful for preparing compounds that are challenging to access via other methods. rsc.org
Methods for Phenyl Group Incorporation at N-1 Position
Once the imidazole core is formed, the introduction of a phenyl group at the N-1 position is the final key step in synthesizing the target scaffold. This is typically achieved through N-arylation reactions.
Direct C-H arylation has emerged as a step-economical method for forming carbon-carbon bonds. In the context of imidazoles, palladium-catalyzed direct C5-arylation reactions with aryl chlorides have been developed. acs.org While this specific method targets the C5 position, the underlying principles of activating C-H bonds are relevant. Direct N-arylation, however, is more commonly and efficiently achieved through cross-coupling reactions where a pre-existing N-H bond is coupled with an aryl halide.
Transition metal-catalyzed cross-coupling reactions are the most prevalent and versatile methods for the N-arylation of imidazoles. researchgate.net These reactions, often referred to as Buchwald-Hartwig or Ullmann-type couplings, provide a reliable route to the N-phenyl imidazole moiety.
Copper-Catalyzed N-Arylation: The Ullmann condensation, a copper-catalyzed reaction, is a traditional method for forming C-N bonds. Modern iterations have significantly improved the scope and mildness of this reaction. Efficient protocols use a copper(I) source, such as CuBr, in combination with a specific ligand. organic-chemistry.org For example, pyridin-2-yl β-ketones have been employed as supporting ligands for the copper-catalyzed N-arylation of various azoles, including imidazoles, with aryl bromides and iodides under relatively mild conditions (60–80 °C). organic-chemistry.org Salen-Cu(II) complexes have also been shown to be effective, air-stable catalysts for the N-arylation of imidazoles with aryl halides, proceeding in moderate to excellent yields without the need for an inert atmosphere. scirp.org
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination offers a powerful alternative using palladium catalysts. This method is known for its broad substrate scope and high functional group tolerance. A significant challenge with unsymmetrical imidazoles is achieving regioselectivity. However, catalyst systems have been developed that are completely N1-selective for the arylation of unsymmetric imidazoles with aryl halides and triflates. nih.gov The efficacy of these reactions can be drastically improved by using a pre-activated solution of the palladium catalyst and ligand, overcoming the inhibitory effect that imidazoles can have on catalyst formation. nih.gov
| Catalyst System | Metal | Typical Ligand | Aryl Source | Key Advantage | Reference |
|---|---|---|---|---|---|
| Ullmann-type Coupling | Copper (CuBr) | Pyridin-2-yl β-ketones | Aryl bromides, iodides | Mild conditions, excellent selectivity | organic-chemistry.org |
| Salen Complex Catalysis | Copper (Salen-Cu(II)) | Salen | Aryl iodides, bromides | Air-stable catalyst, no inert gas needed | scirp.org |
| Buchwald-Hartwig Amination | Palladium (Pd2(dba)3) | Biaryl phosphines (e.g., L1) | Aryl halides, triflates | Completely N1-selective for unsymmetric imidazoles | nih.gov |
Esterification and Carboxylate Group Introduction at Specific Positions
The precise introduction and modification of a carboxylate group on the imidazole ring are crucial for tuning the properties of the final molecule. Various strategies have been developed to achieve this with high selectivity and efficiency.
Chemoselective esterification is a key transformation in the synthesis of this compound and its analogues. Imidazole carbamates, such as methyl 1H-imidazole-1-carboxylate, have been identified as effective reagents for the chemoselective esterification of carboxylic acids. enamine.net This method provides a safer and more efficient alternative to traditional reagents like diazomethane. enamine.net The reaction typically proceeds with high yields and selectivity, even in the presence of other sensitive functional groups. enamine.net
The esterification process using imidazole carbamates is often carried out in polar solvents like acetonitrile or ethyl acetate (B1210297) at elevated temperatures. enamine.net These conditions facilitate the reaction while minimizing side reactions. However, it is important to consider that substrates with highly acidic phenols or those prone to racemization at epimerizable stereocenters may require careful optimization of reaction conditions to avoid unwanted side reactions or loss of stereochemical integrity. enamine.net
A general approach for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters involves the cycloaddition of an α-isocyanoacetate with N-aryl-benzimidoyl chloride intermediates. nih.gov This method allows for the construction of a diverse range of imidazole carboxylate esters, which can then be further modified. nih.gov
The following table summarizes the synthesis of various ethyl 1,5-diaryl-1H-imidazole-4-carboxylates, showcasing the versatility of this synthetic approach.
| Entry | Ar¹ | Ar² | Product | Yield (%) |
| 1 | 4-Fluorophenyl | 4-Bromophenyl | Ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate | 64 |
| 2 | Phenyl | 4-Bromophenyl | Ethyl 1-(4-bromophenyl)-5-phenyl-1H-imidazole-4-carboxylate | 22 |
| 3 | 4-Chlorophenyl | 4-Bromophenyl | Ethyl 1-(4-bromophenyl)-5-(4-chlorophenyl)-1H-imidazole-4-carboxylate | 54 |
| 4 | 4-Methoxyphenyl | 4-Bromophenyl | Ethyl 1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazole-4-carboxylate | 51 |
Data sourced from a study on the design and synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their derivatives. nih.gov
Carbonylation reactions represent a powerful tool for the introduction of carbonyl groups into organic molecules. A noteworthy development in this area is the use of carbonylimidazolide (CDI) in aqueous media for the synthesis of ureas, carbamates, and thiocarbamates. organic-chemistry.org This "in-water" imidazole carbonylation offers a more environmentally friendly and cost-effective alternative to traditional methods that require anhydrous solvents and inert atmospheres. organic-chemistry.org
The reaction of primary amines with CDI in water leads to the formation of carbonylimidazolides, which can then react with various nucleophiles such as phenols, thiophenols, and other amines to yield the desired products. organic-chemistry.org The products often precipitate from the reaction mixture, allowing for easy isolation by filtration in high purity. organic-chemistry.org The unique properties of water, including the enhanced nucleophilicity of amines and hydrogen bonding, contribute to the increased electrophilicity of CDI and accelerate the reaction rates. organic-chemistry.org It is important to note that this method is generally not suitable for the synthesis of tetrasubstituted ureas or carbamates from secondary amines, as the intermediate carbonylimidazolides are more stable and less prone to further substitution. organic-chemistry.org
Grignard reagents are versatile nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. A simple and efficient method for the preparation of esters involves the reaction of Grignard reagents with alkyl 1-imidazolecarboxylates. acs.org This reaction provides a convenient route for the C1-carbon chain extension of alkyl halides. acs.org
The reaction of various Grignard reagents with 1-imidazolecarboxylates has been shown to produce the corresponding esters in good to excellent yields. acs.org For instance, the reaction of phenylmagnesium chloride with an appropriate 1-imidazolecarboxylate affords the corresponding phenyl ester in high yield. acs.org This methodology is compatible with a range of Grignard reagents, including primary, secondary, and sterically demanding tertiary alkyl Grignard reagents, as well as aryl and heteroaryl Grignard reagents. acs.org
The following table illustrates the yields of esters obtained from the reaction of different Grignard reagents with 1-imidazolecarboxylates.
| Entry | Grignard Reagent | 1-Imidazolecarboxylate | Product | Yield (%) |
| 1 | Phenylmagnesium chloride | 2a | 4a | 95 |
| 2 | n-Butylmagnesium chloride | 2a | 4b | 85 |
| 3 | sec-Butylmagnesium chloride | 2a | 4c | 78 |
| 4 | tert-Butylmagnesium chloride | 2a | 4d | 75 |
| 5 | 4-Methoxyphenylmagnesium bromide | 2a | 4e | 88 |
Data represents a selection of results from a study on the preparation of esters from Grignard reagents and alkyl 1-imidazolecarboxylates. acs.org
Another application of Grignard reactions in the synthesis of imidazole derivatives is the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with various alkyl and arylalkyl magnesium bromides to produce racemic carbinols. nih.gov These carbinols can then be esterified to introduce a carboxylate group. nih.gov
Stereoselective Synthesis and Chiral Resolution of Analogues
The development of stereoselective synthetic methods and efficient chiral resolution techniques is of paramount importance for accessing enantiomerically pure imidazole-containing compounds, which often exhibit distinct biological activities.
Chiral resolution of racemic mixtures is a common strategy to obtain pure enantiomers. For instance, the chiral resolution of a racemic benzimidazole derivative was successfully achieved using high-performance liquid chromatography (HPLC) with a chiral column. nih.gov This technique allows for the separation of enantiomers with high enantiomeric excess. nih.gov In some cases, both enantiomers may exhibit comparable biological activity. nih.gov
Exploration of Novel Reagents and Catalytic Systems in Synthesis
The continuous search for novel reagents and more efficient catalytic systems is a driving force in modern organic synthesis. The development of new catalysts can lead to milder reaction conditions, higher yields, and improved selectivity.
In recent years, there has been a significant shift towards the development of metal-free catalytic systems to avoid the potential toxicity and environmental concerns associated with heavy metals. A metal-free, one-pot method has been established for the synthesis of tetrasubstituted imidazoles from the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin. nih.govrsc.org This approach utilizes a catalytic amount of acetic acid (AcOH) under aerobic conditions and affords polysubstituted imidazoles in significant yields of up to 95%. nih.govrsc.org This method represents an environmentally benign and efficient route to highly substituted imidazole derivatives.
Transition Metal-Catalyzed Processes
The formation of the N-aryl bond in this compound analogues is a key synthetic step that has been significantly advanced through the use of transition metal catalysts. These methods offer milder reaction conditions and broader functional group tolerance compared to classical methods. semanticscholar.org Catalysts based on palladium and copper are particularly prominent, facilitating the coupling of imidazoles with arylating agents.
Copper-Catalyzed N-Arylation: Copper-based catalysts have emerged as a cost-effective and efficient alternative to palladium for the N-arylation of imidazoles. semanticscholar.org Pioneering work demonstrated that copper catalysts, when used with specific ligands, can effectively promote C-N cross-coupling reactions under relatively mild conditions. Salen-Cu(II) complexes, for instance, have been successfully employed as air- and moisture-stable catalysts for the N-arylation of imidazoles with various aryl halides (iodides and bromides). semanticscholar.orgscirp.org These reactions proceed in moderate to excellent yields without the need for an inert atmosphere, which is a significant advantage for large-scale synthesis. semanticscholar.org The catalytic system typically involves a copper complex, a base such as sodium hydroxide (NaOH), and a polar aprotic solvent like dimethyl sulfoxide (DMSO). semanticscholar.org
Palladium-Catalyzed N-Arylation: Palladium-catalyzed N-arylation reactions, often referred to as Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds. These systems are known for their remarkable efficiency, broad substrate scope, and high functional-group tolerance. semanticscholar.org While often more expensive than copper catalysts, palladium systems can be highly effective for coupling imidazoles with challenging substrates, including aryl chlorides. acs.org The catalyst system typically consists of a palladium precursor and a specialized ligand, such as a phosphine or an N-heterocyclic carbene (NHC), which plays a crucial role in the catalytic cycle.
The table below summarizes representative examples of transition metal-catalyzed N-arylation of imidazoles, a key structural feature of the target compound's analogues.
| Catalyst/Ligand | Arylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Salen-Cu(II) complex | Aryl Iodide | NaOH | DMSO | 100 | 12 | 85-95 | semanticscholar.org |
| Salen-Cu(II) complex | Aryl Bromide | NaOH | DMSO | 100 | 12 | 70-88 | semanticscholar.org |
| Pd(OAc)₂ / Phosphine Ligand | Aryl Chloride | K₃PO₄ | t-Amyl Alcohol | 110 | 2 | 75-90 | acs.orgnih.gov |
| CuI / Bipyridine | Phenylacetylene | N/A | N/A | RT | N/A | Good | beilstein-journals.org |
This table is interactive. Click on the headers to sort the data.
Nickel-Catalyzed Processes: Recent advancements have also explored the use of nickel catalysts for C-H arylation of imidazoles. nih.govresearchgate.net While many of these studies focus on C-H functionalization rather than direct N-arylation, they highlight the expanding utility of first-row transition metals in imidazole chemistry. researchgate.net The development of nickel catalysts for N-arylation remains an area of active research, promising even more economical and sustainable synthetic routes in the future.
Scale-Up Considerations and Industrial Production Methods
The transition from laboratory-scale synthesis to industrial production of this compound and its analogues introduces several critical considerations. The primary goals are to ensure safety, cost-effectiveness, scalability, and high product purity.
Catalyst Selection and Recovery: For industrial applications, the cost of the catalyst is a major factor. While palladium catalysts often show high efficacy, their high cost can be prohibitive. semanticscholar.org Therefore, copper-based systems are often preferred for their lower cost and good performance. semanticscholar.orgbeilstein-journals.org The development of heterogeneous catalysts or methods for recovering and reusing the homogeneous catalyst is crucial for economic viability. For example, catalysts supported on materials like silica or magnetic nanoparticles can simplify separation and recycling. beilstein-journals.org
Reaction Conditions and Process Safety: Optimizing reaction conditions is key to a successful scale-up. This includes using the lowest possible catalyst loading, minimizing reaction times, and selecting solvents that are effective, safe, and easily removable. Microwave-assisted synthesis has shown promise in dramatically reducing reaction times from hours to minutes, which can significantly increase throughput in an industrial setting. nih.gov However, scaling up microwave reactors presents unique engineering challenges. The use of high temperatures and pressures requires robust reactor engineering and stringent safety protocols to prevent runaway reactions.
Downstream Processing and Purification: The final stage of production involves isolating and purifying the this compound. The chosen method depends on the physical properties of the product and the nature of the impurities. Common industrial purification techniques include crystallization, distillation, and chromatography. Crystallization is often preferred for its ability to deliver high-purity solid products in a cost-effective manner. The choice of solvent for crystallization is critical and must be carefully selected to ensure high recovery and purity. For products that are oils or low-melting solids, distillation or column chromatography may be necessary, although chromatography is generally less favored for large-scale production due to high solvent consumption and cost.
Chemical Reactivity and Transformation Studies of Phenyl 1h Imidazole 1 Carboxylate Systems
Reactions of the Imidazole (B134444) Ring
The N-acylation of the imidazole ring fundamentally alters its reactivity compared to its unsubstituted parent. The phenoxycarbonyl group is strongly electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack but renders the acyl group highly susceptible to nucleophilic attack.
Electrophilic Substitution Reactions
The imidazole ring is generally an electron-rich heterocycle, making it prone to electrophilic substitution, typically at the C4 or C5 positions. globalresearchonline.netnih.govnih.gov However, the attachment of the electron-withdrawing phenoxycarbonyl group to the N1-nitrogen significantly diminishes the nucleophilicity of the imidazole ring in Phenyl 1H-imidazole-1-carboxylate. This process, known as N-acylation, creates a reactive amide-like structure where the nitrogen lone pair is delocalized onto the carbonyl oxygen, reducing the electron density within the imidazole ring system. nih.gov
Consequently, electrophilic substitution reactions directly on the carbon atoms of the imidazole ring are substantially more difficult compared to unsubstituted imidazole and require harsh reaction conditions. While reactions like nitration, halogenation, and sulfonation are common for many aromatic heterocycles, their successful application to the imidazole ring of this compound is not well-documented and would be expected to proceed with low efficiency. Any electrophilic attack would likely occur at the C4 or C5 position, as attack at C2 would involve a highly unfavored canonical form with an adjacent positive charge on the N3-nitrogen. globalresearchonline.net
Nucleophilic Substitution Reactions
The most prominent chemical characteristic of this compound is its high reactivity towards nucleophiles, which occurs at the exocyclic carbonyl carbon. This is a nucleophilic acyl substitution reaction where the imidazole moiety functions as a leaving group. nih.govmasterorganicchemistry.com This reactivity makes N-acylimidazoles, including the title compound, effective acylating agents.
The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com The nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the imidazole anion, which is a relatively good leaving group. masterorganicchemistry.combyjus.com
Table 1: Examples of Nucleophilic Acyl Substitution Reactivity in N-Acylimidazoles (Data is representative of the N-acylimidazole class to which this compound belongs)
| Nucleophile (Nu) | Product Type | Reaction Conditions | Reference |
| H₂O (Hydrolysis) | Carboxylic Acid + Imidazole | Aqueous acid or base | researchgate.netelectronicsandbooks.com |
| R-OH (Alcoholysis) | Ester + Imidazole | Neutral or catalyzed | cdnsciencepub.com |
| R-NH₂ (Aminolysis) | Amide + Imidazole | Aprotic solvent | enamine.net |
| Carboxylate Anion | Anhydride + Imidazole | Aprotic solvent | byjus.com |
The rate of these reactions is influenced by steric and electronic factors. For instance, the hydroxide-ion-catalyzed hydrolysis of substituted N-benzoylimidazoles shows a positive ρ value of +1.4, indicating that electron-withdrawing substituents on the benzoyl group accelerate the reaction by making the carbonyl carbon more electrophilic. electronicsandbooks.com While direct nucleophilic substitution on the C2, C4, or C5 atoms of the imidazole ring is less common for N-acylimidazoles, it can occur under specific conditions, particularly if the ring is further activated or contains a suitable leaving group. nih.gov
Oxidation Pathways
The oxidation of the imidazole ring in N-acylimidazoles is not extensively documented. Generally, imidazole rings are relatively stable to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. One potential pathway involves the oxidation of the C4-C5 double bond, which could lead to ring-opened products. Another possibility is the formation of an oxo-imidazole derivative.
In related systems, imidazoline (B1206853) rings (the partially reduced form of imidazole) are readily oxidized to the aromatic imidazole, often by air. nih.gov Photo-oxidation reactions have also been observed in other phenyl-imidazole derivatives, which may proceed through the formation of a planar quinoid-like oxidation state that is then attacked by singlet oxygen. While these specific pathways have not been confirmed for this compound, they represent plausible transformation routes under oxidative stress.
Reduction Pathways
Reduction of the imidazole ring is a challenging transformation that typically requires potent reducing agents and forceful conditions. Catalytic hydrogenation over transition metal catalysts like platinum, palladium, or rhodium can potentially reduce the C4=C5 double bond to yield a phenyl 1H-imidazoline-1-carboxylate. Complete reduction of the ring to an imidazolidine (B613845) derivative would be even more challenging due to the aromatic stability of the heterocycle and the deactivating effect of the N-acyl group.
Alternative methods, such as dissolving metal reductions (e.g., sodium in liquid ammonia), are sometimes used for the reduction of aromatic heterocycles. However, these conditions would likely also cleave the ester linkage of the phenoxycarbonyl group, leading to a complex mixture of products. Specific studies detailing the controlled reduction of the imidazole ring in this compound are scarce.
Reactions of the Phenyl Substituent
Electrophilic Aromatic Substitution
The phenyl ring in this compound is part of a phenyl ester group attached to the imidazole nitrogen. The substituent on the benzene (B151609) ring is -O-C(O)-Im (where Im is the imidazolyl group). The reactivity of the phenyl ring towards electrophiles is governed by the electronic properties of this substituent.
The oxygen atom directly attached to the ring possesses lone pairs of electrons that it can donate into the aromatic system via resonance. This effect is activating and directs incoming electrophiles to the ortho and para positions. However, this is counteracted by the electron-withdrawing inductive effect of the electronegative oxygen and the strong electron-withdrawing nature of the adjacent acyl-imidazole group.
Derivatization at Phenyl Ring Positions
The phenyl ring attached to the imidazole core in phenylimidazole systems serves as a prime site for derivatization, allowing for the modulation of the molecule's electronic and steric properties. Substitutions on the phenyl ring can influence the charge distribution on the imidazole ring through inductive effects, which can, in turn, affect its binding affinity in biological systems. nih.gov
Researchers have successfully introduced a variety of functional groups at the ortho, meta, and para positions of the phenyl ring. Common derivatizations include the introduction of hydroxyl, fluoro, and thiol groups. nih.gov One of the prominent methods for creating carbon-carbon or carbon-heteroatom bonds at the phenyl ring is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction has been effectively used to synthesize thioether-substituted phenyl derivatives. nih.gov
Furthermore, derivatization is often achieved by employing appropriately substituted starting materials in the synthesis of the core imidazole structure. For instance, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids has been accomplished using a range of substituted imidoyl chlorides and anilines, leading to final compounds with diverse functionalities on the phenyl rings. nih.gov This approach allows for a systematic exploration of structure-activity relationships (SAR), as demonstrated in the development of novel compounds where modifications around the scaffold, including the phenyl group, led to improved biological potency. nih.gov
| Derivatization Method | Substituent Type | Example Reaction | Reference |
| Use of Derivatized Precursors | Hydroxyl, Fluoro, Thiol | Reaction of substituted α-bromo-ketones with formamide. | nih.gov |
| Suzuki Coupling | Thioethers | Palladium-catalyzed coupling to form C-S bonds. | nih.gov |
| Cycloaddition Reactions | Various Aryl groups | Reaction of substituted imidoyl chlorides with ethyl isocyanoacetate. | nih.gov |
Reactions of the Carboxylate Moiety
The carboxylate group in this compound is a reactive functional handle that can undergo several important transformations, including hydrolysis, decarboxylation, and condensation reactions.
Hydrolysis and Decarboxylation
The hydrolysis of the ester or amide linkage at the carboxylate position is a fundamental reaction. Studies on related systems, such as the imidazole-catalyzed hydrolysis of phenyl acetates, provide significant mechanistic insights. researchgate.net This hydrolysis is shown to be first-order in both the ester and imidazole. researchgate.net The catalytically active species is the non-protonated form of imidazole, and the reaction proceeds via a proposed mechanism involving a nucleophilic attack by imidazole on the ester to form an N-acylimidazole intermediate. researchgate.net This intermediate is subsequently hydrolyzed by water, regenerating the imidazole catalyst. researchgate.net
In the context of 1,5-diaryl-1H-imidazole-4-carboxylate esters, alkaline hydrolysis is a standard method to convert the ester group into the corresponding carboxylic acid, often achieving high yields. nih.gov Kinetic studies on the reaction of imidazole with substituted phenyl carboxylate esters reveal that the process is sensitive to the pKa of the leaving phenol (B47542) group, which is consistent with the rate-limiting expulsion of the phenolate (B1203915) ion from a tetrahedral intermediate. rsc.org
While decarboxylation is a potential reaction for carboxylic acids, specific studies detailing the decarboxylation of Phenyl 1H-imidazole-1-carboxylic acid are not extensively documented in the reviewed literature. The stability of the aromatic imidazole ring likely makes decarboxylation a non-trivial process under standard conditions.
Amidation and Other Condensation Reactions
The carboxylate group is readily converted into amides and other related functionalities through condensation reactions. These reactions are crucial for building molecular complexity and are widely used in medicinal chemistry, as the carboxamide group is present in over a quarter of known drugs. derpharmachemica.com
Direct amidation can be achieved by activating the carboxylic acid. For instance, various amide derivatives of nitro-imidazole carboxylic acids have been synthesized by condensing the acid with amines like sulfonamides and isoniazid, using phosphorus oxychloride as a condensing agent. derpharmachemica.com Imidazole itself can act as a catalyst in the direct formation of primary amides from carboxylic acids and urea. rsc.org
Furthermore, imidazole carbamates, such as the Heller-Sarpong reagent, are effective reagents for chemoselective amidation and esterification of carboxylic acids. enamine.net These reagents offer a safer alternative to traditional methods and are valuable for the synthesis of complex molecules. enamine.net
Another important condensation reaction is the formation of carbohydrazides. This is typically accomplished by reacting an ester derivative, such as a 1,5-diaryl-1H-imidazole-4-carboxylate ester, with hydrazine (B178648) monohydrate in a suitable solvent like ethanol (B145695) at reflux temperature. nih.govacs.org This reaction provides a pathway to novel derivatives with potential biological activities. nih.gov
| Reaction Type | Reagents | Product | Reference |
| Amidation | Carboxylic Acid, Amine, Phosphorus Oxychloride | Amide | derpharmachemica.com |
| Amidation | Carboxylic Acid, Urea, Imidazole (catalyst) | Primary Amide | rsc.org |
| Carbohydrazide Formation | Ester, Hydrazine Monohydrate | Carbohydrazide | nih.govacs.org |
| Esterification/Amidation | Carboxylic Acid, Imidazole Carbamate | Ester/Amide | enamine.net |
Rearrangement Reactions and Tautomerism Studies
The imidazole ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms, which leads to interesting tautomeric properties. nih.gov The 1,3-diazole ring system can exist in two equivalent tautomeric forms, which arises from the migration of a proton between the two nitrogen atoms. nih.gov This is a fundamental characteristic of the imidazole core.
In the context of reaction mechanisms, tautomerization can be a key step. For example, in the proposed pathway for the formation of 1,5-diaryl-1H-imidazole-4-carboxylate esters, an intermediate formed after the initial nucleophilic attack undergoes tautomerization before the final cyclization and proton transfer steps occur to yield the stable imidazole product. nih.gov
While the imidazole ring itself exhibits well-understood tautomerism, major skeletal rearrangement reactions involving the entire this compound structure are not prominently featured in the surveyed chemical literature. The stability of the aromatic phenyl and imidazole rings makes such rearrangements energetically unfavorable without specific catalytic or photolytic conditions, which were not a focus of the reviewed studies.
Mechanistic Investigations of Key Transformations
Mechanistic studies provide a deeper understanding of the reactivity of this compound systems. Investigations into hydrolysis and condensation reactions have elucidated the roles of intermediates and catalysts.
In the reaction of imidazole with substituted phenyl carboxylate esters, the rate law indicates a process that is first and second order with respect to the imidazole concentration. rsc.org This suggests a complex mechanism where imidazole acts not only as a nucleophile but also as a catalyst. A key proposal is the formation of a tetrahedral addition intermediate (T±). rsc.org The decomposition of this intermediate can be rate-limiting. rsc.org Isotope labeling studies, such as the use of deuterium (B1214612) oxide, have shown significant solvent isotope effects, consistent with rate-limiting proton transfer in certain steps. rsc.org For instance, a deuterium oxide solvent isotope effect of 4.43 was observed for the imidazole-catalyzed reaction of a 3-cyanophenyl ester, supporting a mechanism where a second imidazole molecule facilitates the breakdown of the tetrahedral intermediate. rsc.org
The mechanism for imidazole-catalyzed hydrolysis of esters like phenyl acetate (B1210297) is proposed to proceed through a nucleophilic pathway. researchgate.net This involves the formation of an N-acetylimidazole intermediate, which is more reactive towards water than the original ester, followed by its rapid hydrolysis to regenerate the imidazole catalyst. researchgate.net
For the synthesis of the imidazole ring itself, such as in the formation of 1,5-diaryl-1H-imidazole-4-carboxylate esters, the proposed mechanism involves several distinct steps. nih.gov It begins with the base-catalyzed generation of an isocyanoacetate anion, which then acts as a nucleophile attacking an imidoyl chloride. nih.gov This is followed by the elimination of a chloride ion, tautomerization of the resulting intermediate, and a final intramolecular cyclization to form the aromatic imidazole ring. nih.gov These mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes. nih.gov
Advanced Spectroscopic and Structural Elucidation of Phenyl 1h Imidazole 1 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of imidazole (B134444) derivatives. It provides precise information about the molecular framework, electronic environment of nuclei, and connectivity between atoms.
The ¹H and ¹³C NMR spectra provide foundational information for structural elucidation. The chemical shifts are highly sensitive to the electronic environment of the nuclei, which is influenced by substituents on both the phenyl and imidazole rings.
For derivatives of 1-phenyl-1H-imidazole , the protons of the imidazole ring typically appear as distinct singlets or multiplets in the aromatic region of the ¹H NMR spectrum. The H2 proton is generally the most downfield, followed by the H4 and H5 protons. The phenyl protons exhibit characteristic multiplets, with their exact shifts depending on the substitution pattern. In the ¹³C NMR spectrum, the C2 carbon of the imidazole ring is the most deshielded among the imidazole carbons. rsc.org
For phenyl 1H-imidazole-1-carboxylate , the introduction of the electron-withdrawing carboxylate group attached to N1 is expected to significantly influence the chemical shifts. The carbonyl carbon of the ester group would appear at a characteristic downfield shift, typically in the range of 148-165 ppm. This N-acylation also tends to shift the imidazole ring proton and carbon signals further downfield compared to the non-acylated 1-phenyl-1H-imidazole. researchgate.net For instance, studies on N-acylimidazoles show this deshielding effect clearly. researchgate.net
The following table summarizes typical NMR data for 1-phenyl-1H-imidazole and some of its derivatives, which serve as a reference for understanding the core structure.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 1-Phenyl-1H-imidazole | CDCl₃ | 7.86 (s, 1H, H2), 7.50-7.21 (m, 7H, H4, H5, Phenyl-H) | 137.2, 135.5, 130.3, 129.8, 127.4, 121.4, 118.2 | rsc.org |
| 1-(4-Methylphenyl)-1H-imidazole | CDCl₃ | 7.80 (s, 1H, H2), 7.26-7.18 (m, 6H, H4, H5, Phenyl-H), 2.39 (s, 3H, CH₃) | 137.4, 135.6, 134.9, 130.3, 130.2, 121.3, 118.3, 20.9 | rsc.org |
| 1-(4-Methoxyphenyl)-1H-imidazole | CDCl₃ | 7.78 (m, 1H, CimidH), 7.30 (d, 2H, CarylH), 7.20 (m, 2H, CimidH), 6.98 (d, 2H, CarylH), 3.86 (s, 3H, OCH₃) | 158.9, 135.9, 130.7, 130.0, 123.2, 118.8, 114.9, 55.6 | iucr.org |
| Methyl 1-phenyl-1H-imidazole-4-carboxylate | N/A | No data available | No data available | nih.gov |
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of proton and carbon signals, especially in complex derivatives. nih.gov
COSY (Correlation Spectroscopy) : This experiment establishes ¹H-¹H coupling correlations, helping to identify adjacent protons within the phenyl and imidazole rings. For example, it can delineate the coupling network within a substituted phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded ¹H and ¹³C nuclei. They are essential for assigning the carbon signals based on the previously assigned proton signals. For instance, the signals for C2, C4, and C5 of the imidazole ring can be unambiguously assigned by their correlation to H2, H4, and H5, respectively. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. It is particularly powerful for connecting different fragments of the molecule. For this compound, HMBC would be critical to confirm the structure by showing correlations from the imidazole protons (H2, H5) to the carboxylate carbonyl carbon, and from the phenyl protons to the imidazole carbons, thus establishing the complete connectivity of the molecule. acs.org
Variable temperature (VT) NMR spectroscopy is a powerful method for studying dynamic processes in molecules, such as conformational changes or tautomerism. nih.gov For this compound and its derivatives, several dynamic processes could be investigated:
Restricted Rotation : The N-C(aryl) bond and the N-C(O) bond may exhibit restricted rotation. At low temperatures, this restricted rotation could lead to the broadening or splitting of NMR signals as different conformers become distinct on the NMR timescale. VT-NMR studies can determine the energy barriers for these rotational processes.
Tautomerism : In certain imidazole derivatives, proton tautomerism can occur. While N-substitution in the target compound prevents this, related compounds like 2-phenylimidazoles show fast tautomerization that complicates NMR spectra, an issue that can be resolved using low-temperature NMR. mdpi.com For N-acylimidazoles, VT-NMR can provide insights into the stability and conformational preferences of the acyl group. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound would be dominated by vibrations from the imidazole ring, the phenyl ring, and the carboxylate linker.
Imidazole Group : The imidazole ring has several characteristic vibrations. The N-H stretching vibration (around 3100 cm⁻¹) present in unsubstituted imidazole is absent in these N1-substituted compounds. Key ring stretching vibrations (C=C, C=N) typically appear in the 1300-1600 cm⁻¹ region. researchgate.netresearchgate.net C-H stretching vibrations of the imidazole ring are observed above 3000 cm⁻¹.
Carboxylate Group : The ester functionality is characterized by a strong C=O stretching band in the IR spectrum, which is expected to be in the range of 1730-1760 cm⁻¹ for an aryl ester attached to a nitrogen atom. This band is often very intense and provides a clear diagnostic marker. Two C-O stretching vibrations are also expected: an asymmetric stretch (around 1200-1300 cm⁻¹) and a symmetric stretch (around 1000-1150 cm⁻¹).
Phenyl Group : The phenyl group shows characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching modes in the 1450-1600 cm⁻¹ region, and out-of-plane C-H bending bands in the 690-900 cm⁻¹ region, which are indicative of the substitution pattern. iucr.org
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Imidazole Ring | C-H Stretch | 3050 - 3150 | iucr.org |
| C=N, C=C Ring Stretches | 1300 - 1600 | researchgate.net | |
| Ester Carbonyl | C=O Stretch | 1730 - 1760 | General IR Correlation |
| C-O-C Asymmetric Stretch | 1200 - 1300 | General IR Correlation | |
| C-O-C Symmetric Stretch | 1000 - 1150 | General IR Correlation | |
| Phenyl Ring | C=C Ring Stretches | 1450 - 1600 | iucr.org |
| C-H Out-of-plane Bend | 690 - 900 | iucr.org |
The relative orientation of the phenyl and imidazole rings is a key conformational feature. This dihedral angle is influenced by the steric and electronic effects of substituents and the nature of the linker. In crystallographic studies of 1-phenyl-1H-imidazole derivatives, this angle has been observed to vary significantly. For example, the angle between the mean planes of the imidazole and arene rings is 24.58° in 4-(1H-imidazol-1-yl)benzaldehyde but 43.67° in 1-(4-methoxyphenyl)-1H-imidazole. iucr.org
Vibrational spectroscopy can be used to study these conformations in solution or in the solid state. Specific bands in the "fingerprint" region (below 1500 cm⁻¹) are sensitive to the molecular conformation. By comparing experimental IR and Raman spectra with theoretical spectra calculated for different conformers (e.g., using Density Functional Theory, DFT), it is possible to determine the most stable conformation. researchgate.net Changes in certain vibrational frequencies or the appearance of new bands can indicate the presence of different rotational isomers (rotamers), providing insight into the conformational landscape of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of this compound and its derivatives. It provides precise information about the molecular weight and the fragmentation patterns of these compounds, which is instrumental in confirming their identity and in the analysis of complex mixtures.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous determination of the elemental composition of this compound and its analogs. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of the molecular formula, a critical step in the identification of newly synthesized compounds.
For instance, in the characterization of derivatives such as 2-(4-morpholinophenyl)-1H-benzo[d]imidazole-6-carbohydrazide, HRMS was used to confirm the molecular formula. The calculated m/z for the protonated molecule [M+H]⁺ was 338.1612, which closely matched the experimentally observed value of 338.1598, thereby validating the chemical composition of the synthesized compound. acs.orgacs.org
Interactive Table: HRMS Data for this compound Derivatives.
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 2-(4-morpholinophenyl)-1H-benzo[d]imidazole-6-carbohydrazide | C₁₈H₁₉N₅O₂ | 338.1612 | 338.1598 | acs.orgacs.org |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) provides in-depth structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for elucidating the connectivity of atoms within a molecule and for distinguishing between isomers. The fragmentation patterns observed in the MS/MS spectra of this compound derivatives are characteristic of their specific structures.
While specific MS/MS fragmentation data for this compound is not extensively detailed in the provided search results, the general principles of fragmentation for related imidazole compounds can be inferred. Typically, fragmentation would involve the cleavage of the ester bond, loss of the phenyl group, and fragmentation of the imidazole ring itself. These fragmentation pathways provide a unique fingerprint for each derivative, aiding in its structural confirmation. The NIST Chemistry WebBook provides mass spectral data for related compounds like 1-phenyl-1H-imidazole, which can serve as a reference for understanding the fragmentation behavior of the core structure. nist.govnist.govnist.gov
X-ray Crystallography for Solid-State Structure Determination
For derivatives of this compound, X-ray crystallography has been instrumental in understanding their structural features. For example, the crystal structures of 1-(1H-Imidazol-1-yl)ethanone and various N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives have been determined, revealing key details about their molecular geometry and intermolecular interactions. researchgate.netresearchgate.net
Crystal Packing and Intermolecular Interactions
The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound derivatives, these interactions can include hydrogen bonds, π-π stacking, and van der Waals forces.
Conformational Preferences in the Solid State
X-ray crystallography reveals the preferred conformation of a molecule in the solid state. For this compound and its derivatives, a key conformational feature is the dihedral angle between the phenyl ring and the imidazole ring.
In the crystal structure of 1-(1H-Imidazol-1-yl)ethanone, the molecule is nearly planar, with the acetyl group being only slightly inclined to the mean plane of the imidazole ring. researchgate.net However, in other derivatives, such as 1-(4-methoxyphenyl)-1H-imidazole, the angle between the imidazole and arene rings can be more significant. iucr.org The presence of bulky substituents or specific intermolecular interactions can influence this dihedral angle. For example, in some 4-phenyl-imidazole derivatives, strong N-H···N intermolecular interactions can lead to a disruption of coplanar geometry. nih.gov
Interactive Table: Crystallographic Data for this compound Derivatives and Related Compounds.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle (Phenyl-Imidazole) | Reference |
| 1-(1H-Imidazol-1-yl)ethanone | Monoclinic | P2₁/n | C-H···O, C-H···N | 1.52(12)° | researchgate.net |
| 4-(1H-imidazol-1-yl)benzaldehyde | - | - | C-H···N/O | 24.58(7)° | iucr.org |
| 1-(4-methoxyphenyl)-1H-imidazole | - | - | C-H···N/O | 43.67(4)° | iucr.org |
| 2-Phenyl-1H-imidazole | Orthorhombic | - | N-H···N | - | nih.gov |
Circular Dichroism and Optical Rotatory Dispersion for Chiral Analogs
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to study chiral molecules. wikipedia.org Chirality is a key property of many biologically active molecules, and CD and ORD can provide valuable information about the stereochemistry and conformational preferences of chiral analogs of this compound. wikipedia.orgcarewellpharma.in
While there is no specific information in the provided search results on the CD or ORD of chiral this compound itself, studies on other chiral imidazole derivatives have demonstrated the utility of these techniques. rsc.org For example, the chiroptical properties of thin films of chiral 1-methyl-1H-imidazole π-conjugated derivatives have been investigated, showing how small structural changes can lead to significant variations in their solid-state aggregation. rsc.org The emergent chirality in certain charge density wave systems can also lead to observable circular dichroism. aps.org These studies highlight the potential of CD and ORD for characterizing the three-dimensional structure and aggregation behavior of chiral this compound derivatives.
Computational and Theoretical Investigations of Phenyl 1h Imidazole 1 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the molecular properties of Phenyl 1H-imidazole-1-carboxylate. These methods provide insights into the molecule's geometry, electronic landscape, and energetic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for mapping its electronic properties. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to find the molecule's lowest energy conformation. tandfonline.com
The optimized geometry would reveal key structural parameters. The planarity of the imidazole (B134444) and phenyl rings is expected, though the dihedral angle between them would be a critical output of the calculation. iucr.org The electronic structure analysis would yield information on the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap, a key determinant of chemical reactivity and electronic transitions, would also be calculated.
Ab initio Methods for Energetic and Spectroscopic Predictions
Ab initio methods, which are based on first principles without empirical parameters, are valuable for predicting the energetic and spectroscopic properties of molecules. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide accurate energy calculations and are often used to study conformational equilibria. nih.govresearchgate.net For this compound, ab initio calculations could be used to determine the relative stabilities of different conformers. nih.gov These methods are also instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound arises from the rotation around the C-O and C-N single bonds. A detailed conformational analysis would involve mapping the potential energy surface (PES) by systematically rotating these bonds.
This analysis, often performed using DFT or ab initio methods, would identify the global minimum energy conformation and any local minima, separated by rotational energy barriers. nih.govresearchgate.net For instance, studies on phenyl esters have shown a preference for the Z conformer, and similar calculations for this compound would clarify its preferred spatial arrangement. nih.gov The PES scan helps in understanding the molecule's dynamic behavior and the likelihood of different conformations existing at a given temperature. researchgate.net
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods are powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure.
Predicted Spectroscopic Data for this compound:
| Spectroscopy | Predicted Chemical Shifts (ppm) or Wavenumber (cm⁻¹) | Key Features |
| ¹H NMR | Aromatic Protons: 7.0-8.5 ppm; Imidazole Protons: 7.0-8.0 ppm | The exact shifts would depend on the electronic environment. Protons on the phenyl ring would likely appear as multiplets, while the three distinct protons on the imidazole ring would also show characteristic splitting patterns. iucr.orgrsc.orgrsc.orgorganicchemistrydata.org |
| ¹³C NMR | Carbonyl Carbon: ~160-170 ppm; Aromatic Carbons: 110-150 ppm; Imidazole Carbons: 115-140 ppm | The carbonyl carbon is expected to be significantly downfield. The chemical shifts of the aromatic and imidazole carbons would provide detailed information about the electronic structure. iucr.orglibretexts.org |
| IR Spectroscopy | C=O stretch: ~1700-1750 cm⁻¹; C-N stretch: ~1200-1300 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹ | The strong carbonyl absorption is a key diagnostic peak. The positions of other bands, such as C-N and C-O stretches, would also be characteristic. libretexts.orgniscpr.res.inpressbooks.pub |
| Raman Spectroscopy | Ring breathing modes: ~1000 cm⁻¹; N≡N stretch (if applicable as a diazonium salt): ~2200-2300 cm⁻¹ | Raman spectroscopy would complement IR data, particularly for symmetric vibrations and skeletal modes of the aromatic rings. researchgate.netresearchgate.net |
DFT calculations are commonly used to predict vibrational frequencies (IR and Raman) and NMR chemical shifts. tandfonline.comresearchgate.net While raw calculated frequencies are often higher than experimental values, scaling factors can be applied to improve agreement. researchgate.net The correlation between the predicted and experimental spectra serves as a powerful validation of the computed structure and electronic properties.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer a way to study the dynamic behavior of this compound over time.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound in a more comprehensive manner than static calculations. tandfonline.commdpi.com By simulating the motion of the molecule over time, MD can reveal the preferred conformations and the transitions between them. mdpi.comonsager.cn These simulations are particularly useful for understanding how the molecule might behave in different environments, such as in various solvents. onsager.cnacs.org The results of MD simulations can provide a dynamic picture of the molecule's flexibility and intermolecular interactions.
Ligand-Target Interaction Analysis (e.g., molecular docking with specific targets from a chemical interaction viewpoint)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the interaction between a ligand and its protein target. For phenyl-imidazole derivatives, docking studies have been pivotal in identifying potential therapeutic targets and elucidating the structural basis for their activity.
A systematic study on 4-phenyl-imidazole (4-PI) derivatives aimed at developing more potent inhibitors of Indoleamine 2,3-dioxygenase (IDO), a key therapeutic target for cancer and other diseases, utilized computational docking to guide the synthesis of new analogs. nih.gov The docking experiments predicted that substitutions on the phenyl ring could exploit specific interactions within the IDO active site. For instance, 2- or 3-hydroxy substitutions were predicted to form hydrogen bonds with the amino acid residue Serine 167 (S167). nih.gov Similarly, thiol-substituted phenyl rings were suggestive of interactions with Cysteine 129 (C129). nih.gov These computational predictions guided the synthesis of compounds that were ultimately found to be approximately ten-fold more potent than the parent 4-PI compound. nih.gov
In another example, docking studies of imidazole derivatives containing a substituted pyrazole (B372694) moiety were conducted to evaluate their potential as inhibitors of the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P). The results showed that the synthesized compounds had low binding energies and a good affinity for the active site, indicating they could be effective inhibitors. researchgate.netscilit.com The analysis revealed specific hydrogen bond interactions with key residues such as Thr352, Ser347, Glu488, and Lys603. researchgate.net
Furthermore, molecular docking of 2-phenyl-1H-benzo[d]imidazole-based derivatives against α-glucosidase revealed that the most promising inhibitors bound to an allosteric site of the enzyme, which was consistent with kinetic studies that identified them as non-competitive inhibitors. nih.gov
These examples highlight how ligand-target interaction analysis for the broader phenyl-imidazole class informs the potential binding behaviors of this compound. The key interactions often involve hydrogen bonding and hydrophobic contacts with specific amino acid residues in the target's active or allosteric sites.
Interactive Table: Molecular Docking of Phenyl-Imidazole Derivatives
| Target Protein | Ligand Class | Key Interacting Residues | Predicted Interaction Type | Reference |
| Indoleamine 2,3-dioxygenase (IDO) | 4-Phenyl-imidazole derivatives | S167, C129, Y126, F163 | Hydrogen Bonding, SH-π interaction | nih.gov |
| L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) | Imidazole-pyrazole derivatives | Thr352, Ser347, Glu488, Lys603 | Hydrogen Bonding | researchgate.net |
| α-glucosidase | 2-Phenyl-1H-benzo[d]imidazole derivatives | Allosteric site residues | Non-competitive binding | nih.gov |
| Beta2 adrenergic receptor-Gs protein complex | Phenylglyoxal-guanylhydrazone imidazole derivatives | (Not specified) | (Not specified) | dergipark.org.tr |
Reaction Mechanism Pathway Elucidation via Computational Transition State Analysis
Computational chemistry provides powerful tools to elucidate complex reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. Transition state analysis, in particular, is critical for understanding the feasibility and kinetics of a chemical reaction. A transition state is a high-energy, unstable configuration along the reaction coordinate, and identifying it computationally (characterized by a single imaginary frequency) is key to mapping the reaction pathway.
In another study, the mechanism for a photo-oxidation reaction of N-phenyl substituted imidazole derivatives (lophines) was proposed to proceed through two main intermediate states: a planar quinoid oxidation-state structure and a 1,2-dioxetane-like intermediate. rsc.org The formation of the stable planar quinoid structure was identified as a key factor contributing to the rapid reaction rate. rsc.org
Investigations into the synthesis of imidazo-1,4-oxazinone derivatives involved isolating intermediate products to understand the reaction pathway under different conditions. nih.gov Such experimental work, when combined with computational transition state analysis, provides a comprehensive picture of the reaction mechanism. Computational studies on the reaction of pyrazole derivatives, which are structurally related to imidazoles, also demonstrate the precise characterization of transition states through the identification of imaginary frequencies and the analysis of changing interatomic distances as the reaction progresses from reactant to intermediate to product.
These examples underscore the power of computational transition state analysis to map out the intricate steps of chemical reactions involving imidazole-containing molecules, providing insights into reaction kinetics and the formation of intermediates and final products.
Interactive Table: Example of Computational Data for Reaction Analysis
| Reaction Step | System Component | Parameter | Value | Reference |
| Oxidation of Imidazole | Imidazole + O₃ | Energy Barrier (Pathway RO32) | 11.23 kcal mol⁻¹ | acs.org |
| Oxidation of Imidazole | Imidazole + O₃ | Reaction Enthalpy (Pathway RO32) | -44.62 kcal mol⁻¹ | acs.org |
| Conformation in Solution | Heme + 2 Imidazoles | Energy Difference (Vacuum vs. Water) | 3.84 kcal/mol vs 2.40 kcal/mol | nih.gov |
Applications of Phenyl 1h Imidazole 1 Carboxylate in Chemical Sciences
Role as Versatile Building Blocks in Complex Molecule Synthesis
The architecture of phenyl 1H-imidazole-1-carboxylate makes it an invaluable precursor in the synthesis of intricate molecular structures. The imidazole (B134444) core, a five-membered heterocyclic ring containing two nitrogen atoms, provides multiple reaction sites. The phenyl and carboxylate groups attached to the imidazole ring further enhance its reactivity and allow for diverse chemical modifications. This adaptability is crucial for constructing larger, more complex molecules, including those with potential biological and pharmaceutical relevance. For instance, the imidazole moiety is a common feature in many biologically active compounds, and using this compound as a starting material can streamline the synthesis of such molecules. The ability to functionalize the imidazole ring at various positions allows for the generation of a library of derivatives, each with unique properties and potential applications.
Reagent in Organic Transformations (e.g., Esterification, Amidation)
This compound and its derivatives, such as imidazole carbamates, serve as highly effective reagents in fundamental organic transformations, most notably in esterification and amidation reactions. amazonaws.comorganic-chemistry.org These reagents provide a chemoselective method for converting carboxylic acids into their corresponding esters or amides, often under mild conditions and with high yields. organic-chemistry.org This process is believed to proceed through the formation of an acylimidazole intermediate, which is then readily attacked by an alcohol or amine to form the final product. organic-chemistry.org
This methodology offers a safer and more efficient alternative to some traditional reagents. organic-chemistry.org The reactions typically require simple aqueous workups for purification, making them practical for a wide range of applications in organic synthesis. organic-chemistry.org The versatility of this approach is demonstrated by its successful application to a variety of substrates, including those with sensitive functional groups. organic-chemistry.org
| Reaction Type | Reagent Type | Substrate | Product | Key Features |
| Esterification | Imidazole Carbamates | Carboxylic Acids | Esters | High yields, chemoselective, mild conditions. organic-chemistry.org |
| Amidation | Imidazole Ureas | Carboxylic Acids | Amides | High yields, chemoselective, suitable for sterically hindered substrates. organic-chemistry.org |
Ligand in Coordination Chemistry and Metal Complex Formation
The nitrogen atoms within the imidazole ring of this compound possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. researchgate.netrsc.org This property allows the compound and its derivatives to function as ligands in the field of coordination chemistry, leading to the formation of a wide array of metal complexes. researchgate.netrsc.org The resulting coordination compounds can exhibit diverse geometries and electronic properties, depending on the nature of the metal ion and the other ligands present in the coordination sphere.
The carboxylate group can also participate in coordination, leading to various binding modes such as monodentate, bidentate, or bridging between metal centers. wikipedia.org This multi-functionality enables the construction of complex coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.orgresearchgate.net These materials are of significant interest due to their potential applications in areas such as gas storage, separation, and catalysis. The ability to tune the properties of these materials by modifying the organic ligand makes this compound derivatives valuable building blocks in this area of research.
Catalytic Applications and Catalyst Design
The imidazole moiety is a well-known catalytic group, and this functionality is harnessed in catalysts derived from this compound. These catalysts can be employed in both homogeneous and heterogeneous systems.
Heterogeneous Catalysis (e.g., Clay-Supported Catalysts)
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, imidazole derivatives can be immobilized on solid supports to create heterogeneous catalysts. Clay minerals, such as montmorillonite, have been used as supports for 2-phenyl-1H-imidazole derivatives. researchgate.net These clay-supported catalysts have shown effectiveness in promoting reactions like the Henry reaction, which is a carbon-carbon bond-forming reaction. researchgate.net The use of a solid support can enhance catalyst stability and allows for easier separation from the reaction mixture, making the process more environmentally friendly and economically viable. researchgate.net
Advanced Materials Science Applications (e.g., functional materials, dyes, pigments)
The versatile chemical nature of this compound and its derivatives extends to the field of materials science. The ability to form stable metal complexes and extended coordination networks makes them suitable for the design of functional materials. researchgate.netrsc.orgresearchgate.net As mentioned previously, these compounds are key components in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with porous structures. researchgate.netrsc.orgresearchgate.net The pores within these frameworks can be tailored to selectively adsorb or store specific molecules, leading to applications in gas separation and storage.
Furthermore, the conjugated π-system of the imidazole and phenyl rings can be exploited in the development of dyes and pigments. By introducing various substituents onto the aromatic rings, the electronic properties and, consequently, the color of the compounds can be fine-tuned. The coordination of these ligands to metal ions can also give rise to intensely colored complexes, which may find use as pigments in various applications.
Probing the Landscape of Molecular Interactions: this compound as a Tool in Chemical Sciences
While direct and extensive research focusing solely on this compound as a primary molecular probe is not widely documented, its structural motifs are integral to compounds designed to investigate fundamental molecular interactions, including enzyme inhibition and receptor binding. The imidazole ring system, coupled with a phenyl group and a carboxylate moiety, provides a versatile scaffold for developing more complex molecules that serve as probes in detailed biochemical and pharmacological studies.
The true utility of the this compound framework is often realized when it is incorporated into larger, more functionally elaborate molecules. These derivative compounds are then employed to explore the intricate mechanisms of enzyme kinetics and receptor pharmacology.
For instance, research into inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in certain cancers, has utilized derivatives such as tert-Butyl 5-(cyanomethyl)-2-phenyl-1H-imidazole-1-carboxylate as a synthetic intermediate. nih.gov This highlights the role of the core structure in the development of potent and selective enzyme inhibitors. The general structure is also found in compounds designed for other therapeutic targets, where the imidazole and phenyl groups can engage in specific binding interactions within the active sites of enzymes or the binding pockets of receptors.
In a broader context, the imidazole ring is a well-known component of molecules that interact with a variety of biological targets. The addition of a phenyl group can enhance binding through hydrophobic and π-stacking interactions, while the carboxylate group can act as a hydrogen bond acceptor or a point of attachment for further chemical modification. This tripartite structure makes this compound and its derivatives valuable starting points for the rational design of molecular probes.
Although specific data tables detailing the direct use of this compound as a molecular probe are not available in the surveyed literature, the following table illustrates the inhibitory activities of related and more complex imidazole-containing compounds, demonstrating the potential of this chemical class in studying molecular interactions.
| Compound Class | Target Enzyme/Receptor | Key Research Finding |
| Imidazole Derivatives | Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Derivatives were synthesized to develop potent inhibitors for cancer therapy. nih.gov |
This table underscores the importance of the imidazole scaffold in the design of molecules for probing biological systems. While this compound itself may primarily serve as a building block, its structural features are key to the function of more complex probes and inhibitors.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability
The pursuit of green chemistry principles is a driving force in modern organic synthesis. jocpr.comprimescholars.com For imidazole (B134444) derivatives, this translates to the development of new synthetic routes that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. numberanalytics.comnumberanalytics.com Traditional methods for imidazole synthesis often involve multi-step processes with the generation of significant waste. asianpubs.org Researchers are now focusing on one-pot reactions and solvent-free conditions to create more sustainable and efficient syntheses. asianpubs.orgorganic-chemistry.org
A key aspect of sustainable synthesis is the reduction or elimination of hazardous substances and the use of milder reaction conditions. primescholars.com For instance, microwave-assisted synthesis has emerged as a green alternative to conventional heating, often leading to faster reactions, higher yields, and improved product selectivity. researchgate.net The development of catalytic systems, particularly those using earth-abundant and non-toxic metals, is another crucial area of research for enhancing the sustainability of imidazole synthesis. jocpr.comorganic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives
| Methodology | Advantages | Disadvantages | Sustainability Aspect |
| Traditional Synthesis | Well-established procedures | Often multi-step, generates waste, may use harsh conditions asianpubs.org | Low atom economy rsc.org |
| One-Pot Synthesis | High efficiency, reduced waste, simplified purification asianpubs.org | Can be challenging to optimize for complex molecules | High atom economy, reduced solvent use |
| Solvent-Free Synthesis | Environmentally friendly, easy set-up, mild conditions asianpubs.org | Limited by reactant solubility and melting points | Eliminates solvent waste |
| Microwave-Assisted Synthesis | Rapid reactions, high yields, energy efficient researchgate.net | Requires specialized equipment | Reduced energy consumption |
Exploration of New Chemical Reactivity Profiles
Phenyl 1H-imidazole-1-carboxylate and its analogs possess a unique electronic structure, making them versatile building blocks for a wide array of chemical transformations. The imidazole ring is an amphoteric species, capable of acting as both an acid and a base. mdpi.comwikipedia.orgnih.gov This dual reactivity allows for diverse functionalization strategies. The nitrogen atoms of the imidazole ring can be protonated to form imidazolium (B1220033) salts or participate in coordination with metal ions. mdpi.comnih.gov
Current research is focused on exploring the reactivity of the C-H bonds of the imidazole ring for direct functionalization, which offers a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. Furthermore, the phenylcarboxylate group can be modified to introduce a wide range of functional groups, leading to the synthesis of novel derivatives with tailored properties. The development of new catalytic systems is crucial for unlocking novel reactivity patterns and enabling the synthesis of previously inaccessible imidazole-based structures.
Advanced Computational Design and Prediction of Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. bohrium.com For imidazole derivatives, computational methods are being used to design and predict the properties of new compounds with enhanced biological activity or specific material characteristics. mdpi.comnih.gov Techniques like Density Functional Theory (DFT) can be employed to calculate the electronic structure, heat of formation, and bond dissociation energies of imidazole derivatives, providing insights into their stability and reactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of imidazole compounds with their biological activities. nih.govnih.gov These models can predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards the most promising candidates. nih.govfrontiersin.org Molecular docking simulations are also used to predict how imidazole derivatives will bind to biological targets, such as enzymes and receptors, which is crucial for the design of new therapeutic agents. nih.govnih.gov
Table 2: Computational Tools in Imidazole Research
| Computational Tool | Application | Key Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and stability nih.gov | Heats of formation, bond dissociation energies, molecular orbital energies bohrium.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on chemical structure nih.govnih.gov | Identification of key structural features for activity nih.gov |
| Molecular Docking | Prediction of binding modes and affinities with biological targets nih.govnih.gov | Understanding protein-ligand interactions nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of imidazole derivatives. researchgate.net These include enhanced reaction control, improved safety, and the potential for seamless integration of multiple reaction and purification steps. acs.orgnih.gov The use of microreactors in flow chemistry allows for rapid heating and cooling, precise control over reaction times, and efficient mixing, often leading to higher yields and purities. acs.orgrsc.org
Automated synthesis platforms, which combine robotics with flow chemistry systems, are poised to revolutionize the discovery and optimization of new imidazole derivatives. These platforms can perform a large number of reactions in a short period, allowing for the rapid exploration of a wide range of reaction conditions and starting materials. This high-throughput approach can accelerate the identification of novel compounds with desired properties.
Applications in Supramolecular Chemistry and Self-Assembly
The ability of imidazole-containing molecules to participate in hydrogen bonding and other non-covalent interactions makes them attractive building blocks for supramolecular chemistry and self-assembly. rsc.org The imidazole ring can act as both a hydrogen bond donor and acceptor, enabling the formation of well-defined, ordered structures. rsc.orgmdpi.com
Researchers are exploring the use of this compound derivatives in the construction of supramolecular polymers, gels, and liquid crystals. The self-assembly of these molecules can be controlled by external stimuli, such as pH or temperature, leading to the development of "smart" materials with responsive properties. nih.gov For example, pH-sensitive polyaspartamide derivatives containing imidazole have been shown to undergo reversible aggregation and deaggregation in response to small changes in pH. nih.gov The self-assembly of imidazole-borane adducts is also an area of active investigation. researchgate.net
Contribution to Chemoinformatics and Database Development for Imidazole Compounds
The vast and ever-expanding chemical space of imidazole derivatives necessitates the development of robust chemoinformatics tools and databases for their effective management and analysis. nih.gov Chemoinformatics involves the use of computational methods to analyze and organize chemical data, enabling researchers to identify trends, make predictions, and design new experiments.
Databases dedicated to imidazole compounds can store a wealth of information, including their chemical structures, synthetic routes, physicochemical properties, and biological activities. These databases, coupled with advanced search and analysis tools, can serve as a valuable resource for the scientific community, facilitating the discovery of new lead compounds and materials. The development of standardized data formats and ontologies for imidazole chemistry will be crucial for ensuring the interoperability and utility of these databases.
Q & A
Q. What are the key synthetic routes for preparing phenyl 1H-imidazole-1-carboxylate derivatives?
this compound is commonly synthesized via carbamate formation reactions. For example, 4-(methoxycarbonyl)benzyl 1H-imidazole-1-carboxylate can react with boronated tripeptides to form intermediates, followed by hydrolysis and activation of carboxylic acid groups for subsequent coupling with functional moieties like alendronate . This multi-step approach requires careful optimization of reaction conditions (e.g., solvent choice, temperature, and stoichiometry) to minimize side reactions.
Q. How can crystallographic data for this compound derivatives be validated?
The SHELX suite (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallographic refinement and validation. Key steps include:
- Checking for reasonable bond lengths and angles using the Cambridge Structural Database (CSD) .
- Analyzing residual electron density maps to identify missed solvent molecules or disordered regions.
- Employing the R-factor and wR2 metrics to assess refinement quality .
Q. What spectroscopic methods are critical for characterizing this compound derivatives?
- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., distinguishing between N1 and N3 carboxylation).
- FT-IR : Identify carbonyl stretches (~1700–1750 cm⁻¹) and imidazole ring vibrations.
- High-resolution mass spectrometry (HRMS) : Verify molecular formulae and isotopic patterns .
Advanced Research Questions
Q. How can oxidative aminocarbonylation be optimized for synthesizing functionalized benzimidazoimidazoles from this compound derivatives?
Veltri et al. (2018) demonstrated that Pd-catalyzed oxidative aminocarbonylation of N-substituted propargyl derivatives yields benzimidazoimidazoles under mild conditions. Key parameters include:
- Catalyst selection (e.g., Pd(OAc)₂ with PPh₃ ligands).
- CO pressure (1–2 atm) and reaction time (12–24 hours).
- Use of DABCO as a base to neutralize HCl byproducts .
Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) of this compound-based EGFR inhibitors?
- Molecular docking (AutoDock Vina, Schrödinger Suite): Predict binding modes to EGFR kinase domains.
- ADMET profiling : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., LogP, BBB permeability).
- Density functional theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to correlate with inhibitory activity .
Q. How do environmental factors influence the stability and reactivity of this compound derivatives?
- Hydrolytic stability : The ester group is prone to hydrolysis under acidic/basic conditions; stability studies in PBS (pH 7.4) are critical for biological applications.
- Thermal degradation : TGA-DSC analyses reveal decomposition thresholds (typically >200°C for imidazole derivatives).
- Light sensitivity : UV-Vis spectroscopy can detect photodegradation products .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
Q. How can carbonyldiimidazole (CDI) enhance the synthesis of phosphate derivatives from this compound intermediates?
CDI activates carboxylic acids to form reactive 1H-imidazole-1-carboxylate anhydrides , enabling efficient coupling with phosphate nucleophiles (e.g., undecaprenyl phosphate). Post-reaction, excess CDI is quenched with methanol to prevent side reactions .
Methodological Tables
Table 1: Key Reaction Conditions for Oxidative Aminocarbonylation
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)₂/PPh₃ |
| CO Pressure | 1.5 atm |
| Temperature | 60°C |
| Reaction Time | 18 hours |
| Yield Range | 70–90% |
Table 2: Common Crystallographic Validation Metrics
| Metric | Acceptable Range |
|---|---|
| R-factor | <0.05 |
| wR2 | <0.10 |
| CCDC Deposition | Mandatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
